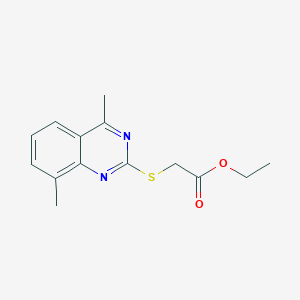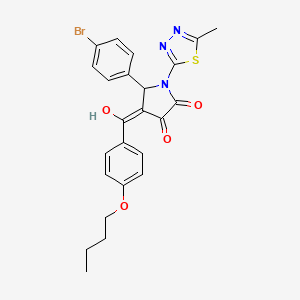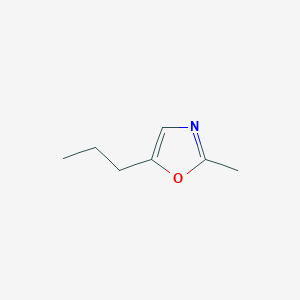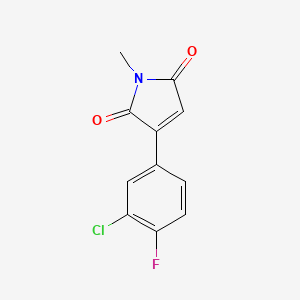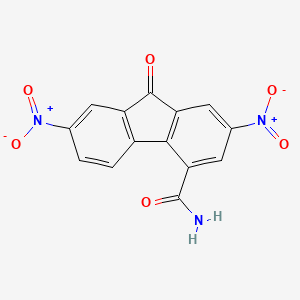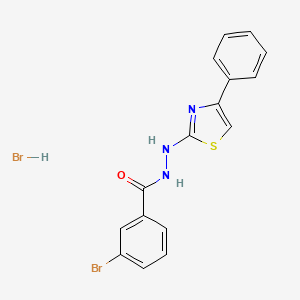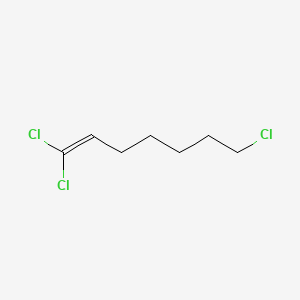
1,1,7-Trichloro-1-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7-Trichloro-1-heptene is an organic compound with the molecular formula C7H11Cl3 and a molecular weight of 201.521 g/mol It is a chlorinated derivative of heptene, characterized by the presence of three chlorine atoms at the 1st and 7th positions of the heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloro-1-heptene can be synthesized through several methods. One common approach involves the chlorination of 1-heptene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in an inert solvent, often at low temperatures to control the reactivity and selectivity of the chlorination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,7-Trichloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed:
Substitution: Formation of 1,1,7-trihydroxyheptane.
Addition: Formation of 1,1,7-trichloroheptane.
Elimination: Formation of 1,7-dichloroheptene.
Wissenschaftliche Forschungsanwendungen
1,1,7-Trichloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,7-Trichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the heptene chain make it a reactive molecule capable of forming covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1,1,7-Trichloro-1-hepten-3-one: Another chlorinated heptene derivative with a ketone functional group.
1,1,7-Trichloroheptane: A fully saturated analog of 1,1,7-Trichloro-1-heptene.
1,7-Dichloro-1-heptene: A similar compound with two chlorine atoms instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
3993-94-0 |
|---|---|
Molekularformel |
C7H11Cl3 |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
1,1,7-trichlorohept-1-ene |
InChI |
InChI=1S/C7H11Cl3/c8-6-4-2-1-3-5-7(9)10/h5H,1-4,6H2 |
InChI-Schlüssel |
PSSICVWETCAXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC=C(Cl)Cl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



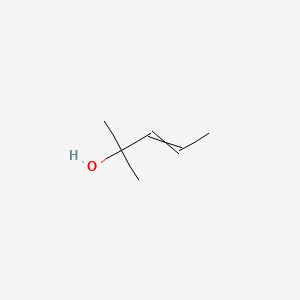
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)


